benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate
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Overview
Description
Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group attached to a 2-(2-chloro-1,3-thiazol-4-yl)acetate moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate typically involves the reaction of benzyl bromide with 2-(2-chloro-1,3-thiazol-4-yl)acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the thiazole ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial and anticancer agents
Biological Studies: The compound is used in studies to understand the biological activity of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives are known to inhibit enzymes like topoisomerase II, leading to DNA damage and cell death in cancer cells . The compound may also interact with other molecular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
2680543-42-2 |
---|---|
Molecular Formula |
C12H10ClNO2S |
Molecular Weight |
267.7 |
Purity |
95 |
Origin of Product |
United States |
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